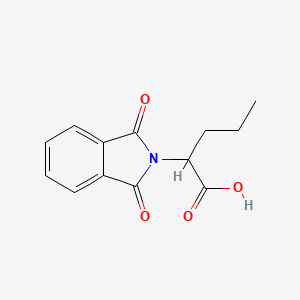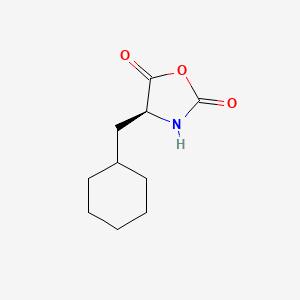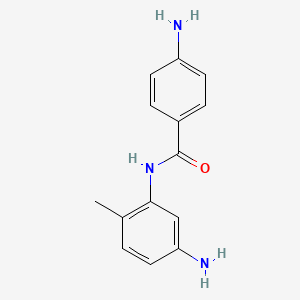
4-amino-N-(5-amino-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(5-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide and contains two amino groups and a methyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-amino-2-methylphenyl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields . The reaction conditions include:
Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.
Reaction Medium: Solvent such as dimethylformamide (DMF).
Temperature: Typically around 80°C.
Reaction Time: Approximately 10 minutes in a continuous flow microreactor system.
Yield: Up to 85.7%.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control of reaction parameters, higher efficiency, and reduced production costs. The use of microreactor technology is particularly advantageous for optimizing reaction kinetics and achieving consistent product quality .
化学反応の分析
Types of Reactions
4-amino-N-(5-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
4-amino-N-(5-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-amino-N-(5-amino-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and influencing various biochemical processes . For example, it has been studied for its potential to activate human glucokinase, which plays a crucial role in glucose metabolism .
類似化合物との比較
4-amino-N-(5-amino-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide: Contains additional functional groups that may enhance its biological activity.
Uniqueness
Its ability to undergo selective acylation and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
4-amino-N-(5-amino-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-2-5-12(16)8-13(9)17-14(18)10-3-6-11(15)7-4-10/h2-8H,15-16H2,1H3,(H,17,18) |
InChIキー |
WYPQPRSRZBJKIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)


![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)


![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)
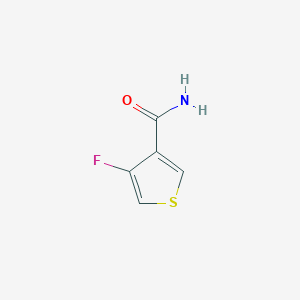
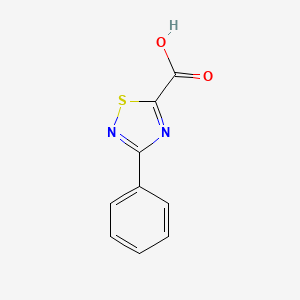
![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)
